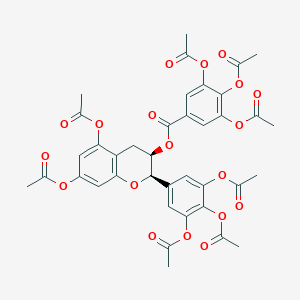

EGCG Octaacetate

Description

This compound is a natural product found in Stryphnodendron adstringens with data available.

Properties

IUPAC Name |

[(2R,3R)-5,7-diacetyloxy-2-(3,4,5-triacetyloxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-triacetyloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H34O19/c1-16(39)48-26-13-28(49-17(2)40)27-15-34(57-38(47)25-11-32(52-20(5)43)37(55-23(8)46)33(12-25)53-21(6)44)35(56-29(27)14-26)24-9-30(50-18(3)41)36(54-22(7)45)31(10-24)51-19(4)42/h9-14,34-35H,15H2,1-8H3/t34-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHJCTSSYQPWEV-VSJLXWSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(CC(C(O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C[C@H]([C@H](O2)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C4=CC(=C(C(=C4)OC(=O)C)OC(=O)C)OC(=O)C)C(=C1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H34O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

794.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of EGCG Octaacetate

An In-depth Technical Guide to EGCG Octaacetate

Epigallocatechin-3-gallate (EGCG) octaacetate, also known as peracetylated EGCG or AcEGCG, is a synthetic prodrug of EGCG, the most abundant and bioactive catechin found in green tea.[1][2] The acetylation of EGCG enhances its stability and lipophilicity, which may lead to improved bioavailability compared to its parent compound.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant signaling pathways of this compound for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is a solid compound with the chemical formula C38H34O19 and a molecular weight of 794.67 g/mol .[3][4] It is characterized by its insolubility in water but shows solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[3][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-((((2R,3R)-5,7-Diacetoxy-2-(3,4,5-triacetoxyphenyl)chroman-3-yl)oxy)carbonyl)benzene-1,2,3-triyl triacetate | [4] |

| Synonyms | AcEGCG, Pro-epigallocatechin gallate, Peracetylated epigallocatechin-3-gallate | [4][6][7] |

| CAS Number | 148707-39-5 | [3][5] |

| Molecular Formula | C38H34O19 | [3][6] |

| Molecular Weight | 794.67 g/mol | [3][6] |

| Melting Point | 114.3-115.1 °C | [4] |

| Appearance | Solid | [8] |

| Purity | 95%~99% (by HPLC-DAD) | [6] |

| Storage | -20°C for long-term storage | [7][9] |

Table 2: Solubility of this compound

| Solvent | Solubility | Concentration | Source |

| DMSO | 100 mg/mL | 125.83 mM | [3][5] |

| Ethanol | 3 mg/mL | 3.77 mM | [3][5] |

| Water | Insoluble | <1 mg/mL | [3][5] |

Table 3: Spectral Data for this compound

| Technique | Data | Source |

| ¹H NMR | Spectrum available, shows characteristic peaks for the acetyl groups. | [10] |

| Mass Spectrometry | The ammonium adduct [M+NH4]⁺ is used for sensitive detection. Used for identification and pharmacokinetic studies. | [6][11] |

Experimental Protocols

Synthesis of (-)-EGCG Octaacetate

A common method for the synthesis of this compound involves the chemical acetylation of EGCG.[12][13]

Materials:

-

(-)-Epigallocatechin gallate (EGCG)

-

Pyridine

-

Acetic anhydride

-

Dichloromethane

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve EGCG (10 mg, 0.02 mmol) in pyridine (2 ml) at room temperature.[12]

-

Add acetic anhydride (0.5 ml) to the solution.[12]

-

Stir the resulting mixture overnight at room temperature.[12]

-

Dry the reaction mixture under a vacuum to obtain the crude solid.[12]

-

Dissolve the crude solid in dichloromethane.[12]

-

Purify the product using flash chromatography with a hexane-ethyl acetate (4:1) solvent system.[12]

This method has been reported to achieve high yields of the fully acetylated EGCG product.[13]

References

- 1. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]

- 2. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. AcEGCG | 148707-39-5 [amp.chemicalbook.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. CAS 148707-39-5 | this compound [phytopurify.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. glpbio.com [glpbio.com]

- 10. researchgate.net [researchgate.net]

- 11. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Review of EGCG Modification: Esterification Methods and Their Impacts on Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of EGCG Octaacetate: A Technical Guide

Introduction

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Despite its therapeutic promise, the clinical application of EGCG is often hampered by its poor in vivo stability and low bioavailability.[1] To overcome these limitations, researchers have developed EGCG Octaacetate (also known as ProEGCG), a peracetate-protected prodrug of EGCG.[1] This esterified derivative masks the reactive hydroxyl groups of EGCG, enhancing its stability and cellular uptake.[1] Once inside the cell, this compound is hydrolyzed by intracellular esterases to release the active EGCG, allowing for more potent biological effects at lower concentrations.[1] This guide provides an in-depth overview of the in vitro mechanisms of action of this compound, focusing on its role in cancer cell apoptosis, signal transduction, and related molecular pathways.

Core Mechanisms of Action

Induction of Apoptosis in Cancer Cells

This compound has demonstrated significant pro-apoptotic effects in various cancer cell lines, most notably in human endometrial cancer.[1] Unlike its parent compound EGCG, which often requires high concentrations to induce cell death, the octaacetate form is effective in a time- and dose-dependent manner at lower micromolar concentrations.[1][3] The primary mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases and subsequent cleavage of key cellular substrates.

Key apoptotic events triggered by this compound include:

-

Activation of Caspase-3: Treatment with this compound leads to a marked increase in the expression of cleaved caspase-3, a key executioner caspase.[1]

-

Cleavage of PARP: Concurrently, an upregulation of cleaved Poly (ADP-ribose) polymerase (PARP) is observed.[1] PARP is a substrate of activated caspase-3, and its cleavage is a hallmark of apoptosis.[4][5]

This activation of the caspase cascade ultimately leads to the systematic dismantling of the cancer cell, effectively inhibiting tumor growth.[1]

Modulation of Critical Signaling Pathways

This compound exerts its anticancer effects by strategically modulating key signaling pathways that govern cell survival, proliferation, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways are primary targets.[1][6]

-

MAPK Pathway: this compound differentially regulates members of the MAPK family. It significantly enhances the phosphorylation of pro-apoptotic kinases JNK (c-Jun N-terminal kinase) and p38 MAPK.[1] Conversely, it inhibits the phosphorylation of ERK (extracellular signal-regulated kinase), which is typically involved in cell survival and proliferation.[1][7] This strategic shift in MAPK signaling pushes the cell away from survival and towards apoptosis.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. This compound effectively inhibits the phosphorylation of Akt, thereby downregulating this pathway and promoting apoptosis.[1][8]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions within cellular pathways and experimental designs is crucial for understanding the mechanism of action of this compound.

Quantitative Data Presentation

The anti-proliferative effects of this compound have been quantified in human endometrial cancer cell lines. The data highlights its superior efficacy compared to EGCG.

Table 1: Anti-proliferative Effects of this compound (ProEGCG) vs. EGCG on Endometrial Cancer Cells [1]

| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Cell Viability (%) |

| RL95-2 | ProEGCG | 40 | 48 | Significantly Decreased |

| ProEGCG | 60 | 48 | Significantly Decreased | |

| ProEGCG | 60 | 72 | ~10% | |

| EGCG | 20, 40, 60 | up to 72 | No Significant Reduction | |

| AN3 CA | ProEGCG | 40 | 48 | Significantly Decreased |

| ProEGCG | 60 | 48 | Significantly Decreased | |

| ProEGCG | 60 | 72 | ~10% | |

| EGCG | 20, 40, 60 | up to 72 | No Significant Reduction |

*Note: Specific percentage decrease was not provided in the source, but was noted as statistically significant (P < 0.05).

Table 2: IC50 Values of this compound (ProEGCG) in RL95-2 Cells [1]

| Incubation Time (h) | IC50 Value (µM) |

| 48 | 43.7 |

| 72 | 38.0 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.[1]

-

Cell Plating: Seed cells (e.g., RL95-2, AN3 CA) in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

-

Treatment: Prepare fresh stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations (e.g., 20, 40, 60 µM). The final DMSO concentration should not exceed 0.1%. Use 0.1% DMSO as a vehicle control.

-

Incubation: Treat cells with the various concentrations of this compound and incubate for specified time points (e.g., 24, 48, 72 hours). Renew the medium daily.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours.[9]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals formed by viable cells.

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[1]

-

Analysis: Calculate the percentage of viable cells by comparing the absorbance of treated cells to the control cells.

Western Blot Analysis for Signaling and Apoptosis Markers

This protocol is used to detect changes in the expression and phosphorylation status of key proteins involved in signaling and apoptosis.[1][10]

-

Cell Lysis: After treatment with this compound, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA protein assay.

-

Electrophoresis: Separate equal amounts of total protein (e.g., 30 µg) on an 8-15% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[11]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest. Specific antibodies include:

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and quantify using densitometry software.[11]

Conclusion

This compound acts as a potent anti-cancer agent in vitro, demonstrating significantly enhanced activity compared to its parent compound, EGCG. Its primary mechanism of action involves the induction of caspase-dependent apoptosis in cancer cells. This is achieved through the strategic modulation of critical cell signaling networks, namely the promotion of pro-apoptotic JNK and p38 MAPK signaling and the concurrent inhibition of pro-survival PI3K/Akt and ERK pathways. The data strongly supports this compound as a promising therapeutic candidate for further investigation in cancer therapy, meriting detailed preclinical and clinical evaluation.

References

- 1. Therapeutic potential of a novel prodrug of green tea extract in induction of apoptosis via ERK/JNK and Akt signaling pathway in human endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | EGCG Inhibits Proliferation and Induces Apoptosis Through Downregulation of SIRT1 in Nasopharyngeal Carcinoma Cells [frontiersin.org]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. researchgate.net [researchgate.net]

- 7. (-)-Epigallocatechin-3-gallate induces apoptosis in human endometrial adenocarcinoma cells via ROS generation and p38 MAP kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

EGCG Octaacetate: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for its wide range of biological activities, including potent anti-inflammatory effects. However, its clinical application is often hampered by poor bioavailability and instability. EGCG octaacetate, a prodrug of EGCG, has been developed to overcome these limitations. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, detailing its mechanism of action, relevant experimental data, and methodologies.

I. Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects primarily through its conversion to EGCG and its metabolites, which in turn modulate critical intracellular signaling cascades involved in the inflammatory response. While direct studies on this compound are emerging, the well-documented mechanisms of EGCG provide a strong foundation for understanding its anti-inflammatory properties. Evidence suggests that this compound itself can influence these pathways, potentially through a combination of direct action and its metabolic products.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to decrease the levels of pro-inflammatory mediators by down-regulating the PI3K/Akt/NFκB signaling pathway, including the phosphorylation and acetylation of the p65 subunit of NF-κB[1]. The parent compound, EGCG, is a well-established inhibitor of NF-κB activation. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would initiate the transcription of pro-inflammatory cytokines.

NF-κB Signaling Pathway Inhibition by EGCG/EGCG Octaacetate Metabolites

References

EGCG Octaacetate: A Technical Guide to its Preclinical Anticancer Properties

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the preclinical anticancer activities of EGCG Octaacetate (also referred to as Pro-EGCG or peracetate-protected EGCG). It details the compound's mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Introduction

Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active catechin found in green tea, renowned for its antioxidant, anti-inflammatory, and antitumor properties.[1][2] Its therapeutic potential in oncology is supported by extensive preclinical data demonstrating its ability to induce apoptosis, cause cell cycle arrest, and inhibit metastasis and angiogenesis in various cancer models.[3][4][5][6] However, the clinical translation of EGCG is hampered by its poor chemical stability under physiologic conditions and low bioavailability.[3][7]

To overcome these limitations, a prodrug approach was developed, leading to the synthesis of this compound (Pro-EGCG).[7] This peracetylated form of EGCG protects the reactive hydroxyl groups, enhancing its stability and cellular uptake.[7] Within the cell, this compound is deacetylated to release the active EGCG, allowing for higher intracellular accumulation and consequently, more potent anticancer effects compared to the parent compound.[7] This guide focuses on the preclinical evidence supporting the anticancer properties of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects by modulating a multitude of cellular signaling pathways that are often deregulated in cancer. Its increased bioavailability leads to enhanced downstream effects compared to EGCG.[7] The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death. Studies have shown that it surpasses the pro-apoptotic activity of natural EGCG in human breast cancer cells.[7] This is achieved through the modulation of key signaling cascades.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation. This compound has been shown to suppress this pathway, which is a known mechanism of EGCG.[8] The inhibition of PI3K/Akt signaling leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately triggering the mitochondrial apoptosis pathway.[8][9]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a complex role in cell fate. EGCG has been shown to induce apoptosis by modulating this pathway, often by suppressing ERK activation while activating the stress-related JNK and p38 kinases.[1][2] This differential regulation shifts the cellular balance from survival towards apoptosis.

Cell Cycle Arrest

EGCG is a known modulator of the cell cycle, primarily causing a G0/G1 phase arrest.[10][11] This is accomplished by upregulating cyclin-dependent kinase inhibitors (CKIs) such as p21/WAF1 and p27/KIP1, and downregulating cyclins (like Cyclin D1) and cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6.[10][11] This prevents the cell from transitioning from the G1 to the S phase, thereby halting proliferation.

Inhibition of Angiogenesis and Metastasis

Pro-EGCG has been shown to inhibit tumor angiogenesis.[8] This is primarily achieved by reducing the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor 1-alpha (HIF-1α), often via the PI3K/Akt/mTOR signaling pathway.[8] By suppressing angiogenesis, this compound deprives the tumor of the necessary blood supply for growth and expansion. Furthermore, EGCG is known to inhibit metastasis by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues.[5]

Preclinical Efficacy: Quantitative Data

The enhanced stability and bioavailability of this compound translate to superior efficacy in preclinical models compared to EGCG.

Table 1: In Vitro Activity of EGCG and its Prodrugs

| Compound | Cell Line | Assay | Endpoint | Result | Citation |

| EGCG | H1299 (Lung) | MTT | IC50 | 27.63 µM | [12] |

| EGCG | A549 (Lung) | MTT | IC50 | 28.34 µM | [12] |

| EGCG | MCF-7 (Breast) | MTT | IC50 | 37.7 µM | [13] |

| EGCG | CaSki (Cervical) | Growth | IC50 | 27.3 µM | [13] |

| EGCG | HeLa (Cervical) | Growth | IC50 | 47.9 µM | [13] |

| EGCG | WI38VA (Transformed) | Growth | IC50 | 10 µM | [14] |

| EGCG | WI38 (Normal) | Growth | IC50 | 120 µM | [14] |

| Pro-EGCG (1) | MDA-MB-231 (Breast) | Growth Suppression | Apoptosis Induction | More potent than EGCG | [7] |

Table 2: In Vivo Antitumor Activity of this compound (Pro-EGCG)

| Cancer Type | Animal Model | Treatment | Dosage | Outcome | Citation |

| Endometrial | Transgenic luciferase-expressing mice | Pro-(this compound) | 50 mg/kg | Inhibits tumor growth and angiogenesis | [8] |

| Breast | Nude mice with MDA-MB-231 xenografts | Pro-EGCG (1) | Not specified | Significant inhibition of tumor growth vs. EGCG | [7] |

| Colon | Athymic nude mice with HT29 xenografts | EGCG (intraperitoneal) | 1.5 mg/day/mouse | 58% tumor growth inhibition | [4] |

Experimental Methodologies

Detailed protocols are essential for the reproducibility of preclinical studies. Below are representative methodologies for key experiments used to evaluate this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 1-200 µM) or vehicle control (DMSO) for specified time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plates for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Discard the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound or control for the desired time.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin Binding Buffer and analyze the cells immediately by flow cytometry.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insight into signaling pathway modulation.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

This animal model is used to assess the antitumor efficacy of a compound in a living organism.

-

Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1-5 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100 mm³).

-

Treatment Administration: Randomize mice into treatment groups (e.g., Vehicle, EGCG, Pro-EGCG). Administer treatment via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., daily, 5 days/week).[4][8]

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: At the end of the study (e.g., 31 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blotting, immunohistochemistry for apoptosis and proliferation markers).[7]

Conclusion

Preclinical studies provide compelling evidence for the anticancer properties of this compound. By acting as a more stable and bioavailable prodrug, it enhances the intracellular concentration of EGCG, leading to superior inhibition of tumor growth, induction of apoptosis, and suppression of angiogenesis compared to its parent compound.[7] The multifaceted mechanism of action, involving the modulation of critical signaling pathways like PI3K/Akt and MAPK, underscores its potential as a therapeutic agent.[1][8] The data summarized in this guide highlight the promise of this compound for further development in cancer prevention and treatment. Further clinical investigations are warranted to translate these robust preclinical findings into effective therapies for cancer patients.

References

- 1. mdpi.com [mdpi.com]

- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel prodrug of the green tea polyphenol (-)-epigallocatechin-3-gallate as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effects of Epigallocatechin Gallate (EGCG) on Endometrial, Breast, and Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell cycle dysregulation by green tea polyphenol epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Epigallocatechin Gallate in Selected Malignant Neoplasms in Women [mdpi.com]

- 14. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of EGCG Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is well-documented for its broad-spectrum antimicrobial properties. However, its therapeutic application is often limited by suboptimal bioavailability and stability. Chemical modification of EGCG, such as through acetylation to form EGCG Octaacetate, has emerged as a promising strategy to enhance its pharmacological profile. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its proposed mechanism of action. The enhanced lipophilicity of this compound is highlighted as a critical factor in its improved efficacy, particularly against Gram-negative bacteria.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the development of novel antimicrobial agents. Natural products, such as the polyphenols found in green tea, have long been a source of inspiration for new therapeutic compounds. EGCG has demonstrated in vitro activity against a wide range of both Gram-positive and Gram-negative bacteria. Its mechanisms of action are multifaceted, including disruption of the bacterial cell membrane, inhibition of critical enzymes like DNA gyrase, and interference with quorum sensing.

Despite its potential, the clinical utility of EGCG is hampered by its hydrophilic nature, which limits its ability to traverse the lipid-rich outer membrane of Gram-negative bacteria, and its susceptibility to degradation. The esterification of EGCG's hydroxyl groups with acetate moieties to form this compound significantly increases its lipophilicity. This guide delves into the consequences of this structural modification on the antibacterial activity of the molecule.

Quantitative Antibacterial Spectrum of this compound

The enhanced lipophilic nature of this compound translates to a more potent antibacterial activity compared to its precursor, EGCG. This is particularly evident in its efficacy against Gram-negative bacteria, which possess a formidable outer membrane that often serves as a barrier to hydrophilic antimicrobial agents.

Minimum Inhibitory and Bactericidal Concentrations

The following table summarizes the available quantitative data on the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a panel of Gram-positive and Gram-negative bacteria. For comparative purposes, the corresponding values for EGCG are also presented.

| Bacterial Strain | Gram Stain | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Bacillus subtilis | Positive | EGCG | 130 | 150 | [1] |

| This compound | 100 | 120 | [1] | ||

| Staphylococcus aureus | Positive | EGCG | 200 | 250 | [1] |

| This compound | 150 | 200 | [1] | ||

| Escherichia coli | Negative | EGCG | 580 | 700 | [1] |

| This compound | 250 | 300 | [1] | ||

| Yersinia enterocolitica | Negative | EGCG | 620 | 740 | [1] |

| This compound | 280 | 330 | [1] |

Proposed Mechanism of Enhanced Antibacterial Activity

The primary driver for the superior antibacterial performance of this compound is its increased lipophilicity. This enhanced characteristic is believed to facilitate its passage through the complex cell envelopes of bacteria, particularly the outer membrane of Gram-negative species.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the antibacterial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. For lipophilic compounds like this compound, modifications to the standard protocol are necessary to ensure proper solubilization.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to each well of a 96-well plate.

-

Add a specific volume of the this compound stock solution to the first well to achieve the desired starting concentration (ensure the final DMSO concentration is non-inhibitory, typically ≤1%).

-

Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

-

-

Inoculum Preparation:

-

Grow the bacterial strain to be tested in an appropriate broth to the logarithmic phase.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the serially diluted compound.

-

Controls:

-

Positive Control: A well containing CAMHB and the bacterial inoculum without any this compound.

-

Negative Control: A well containing only sterile CAMHB.

-

Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) or a significant reduction in optical density at 600 nm (OD₆₀₀) compared to the positive control.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to ascertain the lowest concentration of an antimicrobial agent that kills a specified percentage (typically 99.9%) of the initial bacterial inoculum.

Materials:

-

MIC plate from the previous experiment

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Micropipettes and sterile tips

-

Incubator

Procedure:

-

Subculturing from MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.

-

Plating:

-

Thoroughly mix the contents of each selected well.

-

Aseptically transfer a fixed volume (e.g., 100 µL) from each of these wells onto separate, clearly labeled agar plates.

-

Spread the inoculum evenly over the surface of the agar.

-

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible on the control plate (if a subculture from the positive control well is also plated).

-

MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Conclusion

This compound demonstrates a significantly enhanced antibacterial spectrum compared to its parent compound, EGCG, particularly against Gram-negative bacteria. This improvement is attributed to its increased lipophilicity, which facilitates its interaction with and penetration of the bacterial cell envelope. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of modified natural products in the fight against bacterial infections. Further investigation into the precise molecular targets and potential for synergistic activity with existing antibiotics is warranted to fully elucidate the clinical promise of this compound.

References

EGCG Octaacetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (-)-Epigallocatechin-3-gallate (EGCG) Octaacetate, a synthetic derivative of the primary green tea catechin, EGCG. As a prodrug, EGCG Octaacetate offers enhanced stability and bioavailability, making it a compound of significant interest for therapeutic development. This document outlines its core physicochemical properties, detailed experimental methodologies for its synthesis and biological evaluation, and its mechanism of action, with a focus on the PI3K/Akt/NFκB signaling pathway.

Core Physicochemical Data

This compound is characterized by the following properties:

| Property | Value | References |

| CAS Number | 148707-39-5 | [1][2][3][4][5][6][7] |

| Molecular Weight | 794.67 g/mol | [1][2][3][4][5][6] |

| Molecular Formula | C38H34O19 | [1][2][3][4][5][6] |

Synthesis of this compound

A general method for the synthesis of this compound involves the esterification of EGCG. The following protocol is based on established chemical synthesis methods for acetylated catechins.

Materials:

-

(-)-Epigallocatechin-3-gallate (EGCG)

-

Pyridine

-

Acetic anhydride

-

Dichloromethane

-

Hexane

-

Ethyl acetate

-

Flash chromatography system

Procedure:

-

Dissolve EGCG (e.g., 10 mg, 0.02 mmol) in pyridine (2 ml) at room temperature.

-

Add acetic anhydride (0.5 ml) to the solution.

-

Stir the resulting mixture overnight at room temperature.

-

Dry the reaction mixture under a vacuum to remove the solvent.

-

Dissolve the resulting crude solid in dichloromethane.

-

Purify the product using flash chromatography with a hexane-ethyl acetate gradient (e.g., 4:1) to yield this compound.

Experimental Protocols

This section provides detailed methodologies for assessing the biological activity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., cancer cell lines, macrophages)

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Activity in Macrophages

This protocol details the assessment of the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

24-well plates

-

This compound stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

Cell culture medium (DMEM)

-

Griess Reagent system for nitric oxide measurement

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).

-

Nitric Oxide (NO) Measurement:

-

Collect the cell culture supernatant.

-

Use the Griess Reagent system to measure the concentration of nitrite, a stable product of NO, according to the manufacturer's instructions.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using specific ELISA kits, following the manufacturer's protocols.

-

-

Analyze the data to determine the inhibitory effect of this compound on the production of inflammatory mediators.

Western Blot Analysis of the PI3K/Akt/NFκB Pathway

Western blotting can be used to determine the effect of this compound on the protein expression and phosphorylation status of key components of the PI3K/Akt/NFκB signaling pathway.

Materials:

-

Cells treated with this compound and/or an inflammatory stimulus (e.g., LPS).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-PI3K, anti-phospho-PI3K, anti-Akt, anti-phospho-Akt, anti-IκBα, anti-phospho-IκBα, anti-NFκB p65, anti-phospho-NFκB p65, and a loading control like anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C, using the manufacturer's recommended dilution.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for its evaluation.

Caption: this compound's proposed anti-inflammatory signaling pathway.

Caption: A typical experimental workflow for evaluating this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (−)-Epigallocatechin Gallate Targets Notch to Attenuate the Inflammatory Response in the Immediate Early Stage in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. texaschildrens.org [texaschildrens.org]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Prodrug Approach: Discovery and Synthesis of EGCG Octaacetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is renowned for a wide spectrum of biological activities. However, its therapeutic potential is significantly hampered by poor chemical stability and low in vivo bioavailability. To overcome these limitations, researchers have developed a prodrug form, (-)-Epigallocatechin-3-gallate Octaacetate (EGCG Octaacetate or pro-EGCG). By acetylating the eight reactive hydroxyl groups of EGCG, this derivative exhibits enhanced lipophilicity and resistance to hydrolysis, leading to improved absorption and cellular uptake. Once inside the body or cells, it is metabolized back into the active EGCG form, thereby increasing the effective intracellular concentration and enhancing its biological potency. This technical guide provides a comprehensive overview of the initial synthesis, pharmacokinetic properties, and mechanism of action of this compound.

Rationale for Discovery: Overcoming the Limitations of EGCG

The development of this compound was driven by the need to address the inherent weaknesses of its parent compound, EGCG.

-

Low Bioavailability: EGCG is a highly polar molecule with numerous hydroxyl groups, which limits its ability to pass through the lipid bilayers of cell membranes.[1] Furthermore, it is subject to extensive metabolism in the gut and liver, significantly reducing the amount that reaches systemic circulation.[2][3]

-

Chemical Instability: The polyhydroxy structure of EGCG makes it susceptible to degradation, particularly in the neutral to alkaline conditions of the intestines.[2]

Acetylation of the hydroxyl groups to form this compound creates a more lipophilic and stable molecule. This prodrug strategy is designed to protect the EGCG molecule during digestion and absorption, allowing for more efficient delivery to target tissues where it can be converted back to its active form.[4][5]

Initial Synthesis of this compound

The most common initial synthesis involves a straightforward peracetylation reaction. This chemical modification replaces all eight phenolic hydroxyl groups on the EGCG molecule with acetate esters.

Experimental Protocol: Peracetylation of EGCG

This protocol is based on established chemical synthesis methods.[1][6][7]

Materials:

-

(-)-Epigallocatechin-3-gallate (EGCG)

-

Anhydrous Pyridine (as catalyst and solvent)

-

Acetic Anhydride (as acetylating agent)

-

Anhydrous Dichloromethane (for extraction)

-

Toluene (for co-evaporation)

-

1 M Hydrochloric Acid (HCl) (for washing)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) (for washing)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

-

Silica Gel (for chromatography)

-

Solvents for flash chromatography (e.g., hexane-ethyl acetate mixture)

Procedure:

-

Dissolution: Dissolve EGCG (1.0 equivalent) in anhydrous pyridine (e.g., 2-10 mL per mmol of EGCG) in a flask under an inert atmosphere (e.g., Argon).

-

Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a molar excess, e.g., 1.5-2.0 equivalents for each hydroxyl group) dropwise to the solution.

-

Reaction: Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting EGCG is completely consumed. A typical reaction may be stirred overnight.[6]

-

Quenching: Quench the reaction by adding a small amount of dry methanol to consume any excess acetic anhydride.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. Co-evaporate the residue with toluene several times to remove residual pyridine.[8]

-

Extraction & Washing: Dissolve the resulting crude solid in a suitable organic solvent like dichloromethane or ethyl acetate.[6] Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel flash column chromatography using an appropriate solvent system (e.g., a hexane-ethyl acetate gradient) to obtain the pure this compound.[6][9]

Synthesis Workflow and Quantitative Data

The synthesis is a direct and generally high-yielding process.

| Parameter | Value | Reference |

| Typical Yield | 82% - 98% | [1] |

Physicochemical and Pharmacokinetic Properties

The acetylation significantly alters the properties of EGCG, enhancing its potential as a therapeutic agent.

| Property | This compound | Reference |

| Molecular Weight | 794.67 g/mol | |

| Solubility (DMSO) | 15 mg/mL | |

| Solubility (DMF) | 30 mg/mL |

Table 1: Physicochemical Properties of this compound.

Pharmacokinetic studies in animal models demonstrate the superior bioavailability of this compound compared to its parent compound.

| Parameter | This compound (pro-EGCG) | EGCG | Animal Model | Reference |

| Cmax | 0.067 ± 0.04 µg/mL | 77.9 ± 22.2 ng/mL | Rat (Oral) | [2][10] |

| Tmax | 1.33 h | 1.3 - 1.6 h | Rat (Oral) | [2][10] |

| AUC (0-∞) | 0.20 ± 0.05 h·µg/mL | 508.2 ± 227 ng·h/mL* | Rat (Oral) | [2][10] |

| Elimination Rate | 0.20 ± 0.11 hr⁻¹ | - | Rat (Oral) | [2] |

| Total EGCG AUC (plasma) | 465.0 (µg/ml)·min | 194.6 (µg/ml)·min | Mouse (Intragastric) | |

| Total EGCG t1/2 | 441.0 min | 200.3 min | Mouse (Intragastric) | |

| Note: EGCG data is from human studies with green tea administration and is provided for general comparison; direct comparison is limited due to differences in species and dosing. |

Table 2: Comparative Pharmacokinetic Parameters. The data clearly shows that administration of the prodrug leads to a more than two-fold increase in the total systemic exposure (AUC) to EGCG in mice.

Mechanism of Action and Biological Activity

This compound functions as a prodrug.[4][5] Its enhanced lipophilicity allows it to be absorbed more readily and to penetrate cell membranes more effectively. Intracellularly, esterase enzymes cleave the acetate groups, releasing the active EGCG molecule. This mechanism leads to a significantly higher accumulation of EGCG within cells compared to direct administration of EGCG.[4]

This increased intracellular concentration results in more potent biological activity.

| Cell Line | IC₅₀ (this compound) | IC₅₀ (EGCG) | Cell Type |

| KYSE150 | 10 µM | 20 µM | Esophageal Cancer |

| HCT116 | 32 µM | 45 µM | Colon Cancer |

Table 3: Comparative Growth Inhibitory Activity (IC₅₀).

The active metabolite, EGCG, exerts its effects by modulating a multitude of intracellular signaling pathways critical to cell growth, proliferation, and survival.

Key Signaling Pathways Modulated by EGCG

JAK/STAT Pathway: EGCG has been shown to be a potent inhibitor of the JAK/STAT signaling cascade. It can directly inhibit the phosphorylation of Janus kinases (JAK1, JAK2) and Signal Transducers and Activators of Transcription (STAT1, STAT3), preventing their activation and subsequent translocation to the nucleus to regulate gene expression.[11][12]

Wnt/β-Catenin Pathway: The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation. EGCG can suppress this pathway by promoting the degradation of β-catenin, a key transcriptional co-activator.[13][14] This prevents its accumulation in the nucleus and subsequent activation of target genes like c-myc and cyclin D1.[13][15]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 cascade, regulate cellular processes like proliferation and apoptosis. EGCG has been shown to inhibit the phosphorylation of key proteins in this pathway, such as MEK and ERK, thereby suppressing signals that lead to unchecked cell growth.[16][17][18]

Conclusion

The discovery and synthesis of this compound represent a successful application of prodrug chemistry to enhance the therapeutic potential of a promising natural compound. By masking the polar hydroxyl groups through peracetylation, this derivative overcomes the key pharmacokinetic hurdles of EGCG, namely poor stability and low bioavailability. The increased lipophilicity results in superior absorption and cellular accumulation, leading to more potent inhibition of critical oncogenic signaling pathways. This compound stands as a compelling candidate for further development in chemoprevention and cancer therapy, warranting continued investigation in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]

- 3. Epigallocatechin Gallate (EGCG): Pharmacological Properties, Biological Activities and Therapeutic Potential [mdpi.com]

- 4. A Novel Prodrug of Epigallocatechin-3-gallate: Differential Epigenetic hTERT Repression in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prodrug of green tea epigallocatechin-3-gallate (Pro-EGCG) as a potent anti-angiogenesis agent for endometriosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of tea catechins after ingestion of green tea and (-)-epigallocatechin-3-gallate by humans: formation of different metabolites and individual variability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. EGCG Mediated Targeting of Deregulated Signaling Pathways and Non-Coding RNAs in Different Cancers: Focus on JAK/STAT, Wnt/β-Catenin, TGF/SMAD, NOTCH, SHH/GLI, and TRAIL Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Green tea polyphenol EGCG suppresses Wnt/β-catenin signaling by promoting GSK-3β- and PP2A-independent β-catenin phosphorylation/degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. (−)-Epigallocatechin-3-Gallate Inhibits Colorectal Cancer Stem Cells by Suppressing Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. advances.umw.edu.pl [advances.umw.edu.pl]

- 16. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of PI3K/AKT and MEK/ERK pathways act synergistically to enhance antiangiogenic effects of EGCG through activation of FOXO transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

Preliminary in vivo studies of EGCG Octaacetate

An In-depth Technical Guide on Preliminary In Vivo Studies of (-)-Epigallocatechin-3-gallate Octaacetate (EGCG Octaacetate)

Introduction

(-)-Epigallocatechin-3-gallate (EGCG) is the most abundant and biologically active catechin found in green tea, known for its antioxidant, anti-inflammatory, and anti-cancer properties.[1][2][3] However, its therapeutic potential is often limited by poor chemical stability under physiologic conditions and low bioavailability.[1][3][4] To overcome these limitations, researchers have developed a prodrug form, (-)-epigallocatechin-3-gallate octaacetate (also referred to as pro-EGCG), by acetylating the reactive hydroxyl groups of EGCG.[1][5][6] This modification enhances its resistance to hydrolysis and is designed to improve stability and bioavailability, thereby increasing its efficacy in vivo.[1][4][5] This technical guide provides a comprehensive overview of the preliminary in vivo studies conducted on this compound, focusing on its pharmacokinetics, efficacy, and the experimental protocols used in these evaluations.

Pharmacokinetic Profile

The primary goal of developing this compound is to improve the systemic delivery of EGCG. However, pharmacokinetic studies in animal models indicate that pro-EGCG itself has low bioavailability and is extensively metabolized.[4] A key study in Sprague-Dawley rats demonstrated that after oral administration, pro-EGCG is rapidly deacetylated into various acetylated metabolites.[4]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters of this compound and its metabolites in rats following a single oral administration.

| Parameter | This compound (pro-EGCG) | EGCG Triacetates (EGCG-3Ac) | EGCG Diacetates (EGCG-2Ac) |

| Dose | 50 mg/kg | - | - |

| Cmax (Maximum Concentration) | 0.067 ± 0.04 µg/mL[1][7] | Detected | Detected |

| Tmax (Time to Max Concentration) | 1.33 h[1][7] | ~5 h[1][4] | ~1 h[1][4] |

| AUC (Area Under the Curve) | 0.20 ± 0.05 h·µg/mL[1][7] | - | - |

| Elimination Rate | 0.20 ± 0.11 hr⁻¹[1][7] | - | - |

Data obtained from a study in female Sprague-Dawley rats (n=3) after oral administration.[1][4]

The low plasma concentration and short Tmax of the parent compound suggest that this compound is extensively and rapidly metabolized shortly after oral administration.[4] The detection of di- and tri-acetylated metabolites supports the hypothesis that pro-EGCG undergoes stepwise de-esterification in vivo.[4]

In Vivo Efficacy Studies

Preclinical studies have evaluated the efficacy of this compound in various disease models, particularly in oncology, where it has shown superior potency compared to an equimolar dose of EGCG.

Data Presentation: Comparative Efficacy in Cancer Models

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude Mice | Prostate Cancer | This compound vs. EGCG | 40.1% smaller tumor volume with pro-EGCG treatment compared to EGCG.[1][4] | Lee et al., 2008 |

| Nude Mice | Breast Cancer (MDA-MB-231 Xenograft) | This compound vs. EGCG | Significant inhibition of tumor growth with pro-EGCG, associated with increased proteasome inhibition and apoptosis in tumor tissues.[5] | Landis-Piwowar et al., 2007 |

| Mice | Skin Tumors | This compound vs. EGCG | Three-fold lower tumor incidence and a three-fold lower average number of tumors per mouse with pro-EGCG treatment.[1][4] | Chiou et al., 2013 |

| Mouse Model | Endometriotic Lesions | This compound vs. EGCG | Plasma Vascular Endothelial Growth Factor (VEGF) concentration was two-thirds of that observed with EGCG treatment.[4] | Wang et al., 2013 |

These studies collectively suggest that the prodrug this compound provides a more potent anticancer effect in vivo than EGCG, likely due to improved stability and cellular uptake, leading to higher intracellular concentrations of the active compound.[5]

Experimental Protocols

Pharmacokinetic Study in Rats

This protocol is based on the methodology described for determining this compound and its metabolites in rat plasma.[1][7]

-

Animal Model: Female Sprague-Dawley (SD) rats were used to align with future studies on endometriosis treatment.[4]

-

Drug Administration: this compound was administered orally via intragastric gavage at a single dose of 50 mg/kg.[1]

-

Sample Collection: Blood samples were collected at various time points over a 24-hour period. To prevent degradation of pro-EGCG in the plasma, samples were stabilized with formic acid.[1][7]

-

Sample Preparation: Plasma proteins were precipitated, and the analyte was extracted using an isopropanol/methyl-tert-butyl ether mixture.[7] An internal standard (EGCG-octaacetate-¹³C₈) was used for quantification.[1]

-

Analytical Method: The concentrations of this compound and its metabolites were determined using an Ultra-Performance Liquid Chromatography coupled to Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Qtof-MS) system.[1][7] This method offered high sensitivity, allowing for the detection of the pro-EGCG ammonium adduct [M+NH₄]⁺, which improved sensitivity 25-fold.[1]

-

Data Analysis: A non-compartmental model was used to analyze the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.).[1]

In Vivo Cancer Xenograft Study

This protocol is a generalized methodology based on studies of anticancer effects.[5]

-

Animal Model: Nude mice are commonly used as they can accept human tumor xenografts without rejection.

-

Tumor Induction: Human cancer cells (e.g., breast cancer line MDA-MB-231) are injected subcutaneously into the mice to induce tumor growth.[5]

-

Treatment Protocol: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, EGCG, this compound). Treatment is administered for a defined period (e.g., 31 days).[5]

-

Efficacy Evaluation: Tumor volume is measured regularly throughout the study. At the end of the study, tumors are excised and weighed.

-

Mechanism of Action Analysis: Tumor tissues are collected for further analysis, such as measuring proteasome activity and markers for apoptosis, to elucidate the drug's mechanism of action.[5]

Mandatory Visualizations

Metabolic Pathway of this compound

References

- 1. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer effects and molecular mechanisms of epigallocatechin-3-gallate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, metabolism, bioactivity, and biotransformation of epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry [frontiersin.org]

- 5. A novel prodrug of the green tea polyphenol (-)-epigallocatechin-3-gallate as a potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of (-)-epigallocatechin-3-gallate octaacetate and its metabolites in plasma of rats for pharmacokinetic study by ultra-performance-liquid-chromatography coupled to quadrupole-time-of-flight-mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

EGCG Octaacetate: A Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epigallocatechin-3-gallate (EGCG), the most abundant catechin in green tea, is a well-documented modulator of cellular signaling pathways implicated in a myriad of diseases, including cancer. However, its therapeutic potential is often hampered by poor bioavailability and instability. EGCG Octaacetate (ProEGCG), a peracetylated prodrug of EGCG, has been developed to overcome these limitations, exhibiting enhanced stability and cellular uptake. This technical guide provides an in-depth analysis of the role of this compound in key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

(-)-Epigallocatechin-3-gallate (EGCG) has garnered significant attention for its potent anti-oxidative, anti-inflammatory, and anti-cancer properties. These effects are largely attributed to its ability to interact with and modulate a wide array of intracellular signaling molecules. Despite its promise, the clinical translation of EGCG has been challenging due to its low in vivo stability and poor absorption.

This compound, a synthetic prodrug, was designed to address these shortcomings. By acetylating the hydroxyl groups of EGCG, its lipophilicity is increased, leading to improved intestinal absorption and cellular permeability. Once inside the cell, this compound is deacetylated by intracellular esterases to release the active EGCG, thereby concentrating the compound at its site of action. This guide will focus on the current understanding of how this enhanced delivery of EGCG via its octaacetate form influences critical cellular signaling networks.

Quantitative Data on the Biological Effects of this compound

The following tables summarize the quantitative data from various studies investigating the effects of this compound (ProEGCG) on cancer cell lines.

Table 1: Anti-proliferative Effects of this compound (ProEGCG) in Endometrial Cancer Cells

| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability |

| RL95-2 | ProEGCG | 40 | 48 | Significantly Decreased (P < 0.05) |

| RL95-2 | ProEGCG | 60 | 48 | Significantly Decreased (P < 0.05) |

| RL95-2 | ProEGCG | 60 | 72 | ~10% (P < 0.01) |

| AN3 CA | ProEGCG | 40 | 48 | Significantly Decreased (P < 0.05) |

| AN3 CA | ProEGCG | 60 | 48 | Significantly Decreased (P < 0.05) |

| AN3 CA | ProEGCG | 60 | 72 | ~10% (P < 0.01) |

Data extracted from Man et al., 2020.[1]

Table 2: Comparative IC50 Values of EGCG in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| H1299 | Lung Cancer | 27.63 | Not Specified |

| A549 | Lung Cancer | 28.34 | Not Specified |

| WI38VA (Transformed) | Fibroblast | 10 | Not Specified |

| WI38 (Normal) | Fibroblast | 120 | Not Specified |

| T47D | Breast Cancer | 14.17 | 72 |

| HFF (Normal) | Fibroblast | 193.10 | 72 |

| MCF-7 | Breast Cancer | 37.7 | Not Specified |

| CaSki | Cervical Cancer | 27.3 | Not Specified |

| HeLa | Cervical Cancer | 47.9 | Not Specified |

| A549 | Lung Adenocarcinoma | 60.55 | Not Specified |

Data compiled from multiple sources.[2][3][4][5][6] It is important to note that while these values are for EGCG, the enhanced delivery of EGCG by ProEGCG suggests a potentially lower required dosage of the prodrug to achieve similar intracellular concentrations.

Core Signaling Pathways Modulated by this compound

This compound, upon intracellular conversion to EGCG, influences several key signaling pathways that are often dysregulated in cancer and other diseases.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. It consists of several parallel cascades, including the ERK, JNK, and p38 MAPK pathways.

This compound has been shown to differentially modulate these MAPK sub-pathways in endometrial cancer cells.[1] Treatment with ProEGCG leads to a significant increase in the phosphorylation of JNK and p38 MAPK, which are generally associated with the induction of apoptosis.[1] Conversely, ProEGCG treatment results in a reduction of ERK phosphorylation, a kinase often linked to cell proliferation and survival.[1] This dual action on the MAPK pathway contributes to the anti-cancer effects of ProEGCG.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central signaling node that governs cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.

Studies have shown that ProEGCG effectively inhibits the PI3K/Akt pathway. In endometrial cancer cells, treatment with ProEGCG leads to a significant decrease in the phosphorylation of Akt.[1] This inhibitory effect on Akt activation is a key mechanism through which ProEGCG induces apoptosis and suppresses tumor growth. Furthermore, in the context of angiogenesis in endometrial cancer, ProEGCG has been found to inhibit the PI3K/AKT/mTOR/HIF1α pathway, leading to a downregulation of vascular endothelial growth factor A (VEGFA) and hypoxia-inducible factor 1-alpha (HIF1α).[7]

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, and its constitutive activation is linked to the development and progression of many cancers. While direct experimental evidence for the effect of this compound on the NF-κB pathway is limited, the well-established role of its active metabolite, EGCG, provides strong inferential evidence.

EGCG is a known inhibitor of NF-κB activation.[7] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes, which include pro-inflammatory cytokines and anti-apoptotic proteins. Given that ProEGCG serves as a delivery vehicle for EGCG, it is highly probable that it exerts its anti-inflammatory and anti-cancer effects, at least in part, through the inhibition of the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the studies of this compound's effects on cellular signaling.

Synthesis of this compound (ProEGCG)

This compound can be synthesized from commercially available EGCG through peracetylation.

-

Materials: (-)-Epigallocatechin-3-gallate (EGCG), Pyridine, Acetic Anhydride, Dichloromethane, Hexane, Ethyl Acetate.

-

Procedure:

-

Dissolve EGCG in pyridine.

-

Add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Dry the reaction mixture under vacuum.

-

Dissolve the resulting crude solid in dichloromethane.

-

Purify the product by flash chromatography using a hexane-ethyl acetate solvent system.[8]

-

Cell Culture and Treatment

-

Cell Lines: Human endometrial cancer cell lines RL95-2 and AN3 CA are commonly used.[1]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Treatment: A stock solution of ProEGCG is prepared in DMSO. For experiments, the stock solution is diluted in the culture medium to the desired final concentrations (e.g., 20, 40, 60 µM). The final concentration of DMSO in the culture medium should not exceed 0.1%.[1]

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of ProEGCG for the desired time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.

-

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[9][10]

-

Conclusion and Future Directions

This compound represents a promising strategy to enhance the therapeutic efficacy of EGCG by improving its bioavailability and stability. The available evidence strongly suggests that upon intracellular delivery and conversion to EGCG, it potently modulates key cellular signaling pathways, including the MAPK and PI3K/Akt cascades, to exert its anti-cancer effects. While its direct impact on the NF-κB pathway requires further investigation, the extensive literature on EGCG provides a strong rationale for its involvement.

Future research should focus on:

-

Directly investigating the effects of this compound on the NF-κB signaling pathway in various cell types.

-

Expanding the quantitative analysis of this compound's efficacy, including the determination of IC50 values in a broader range of cancer cell lines.

-

Conducting in vivo studies to further elucidate the pharmacokinetic and pharmacodynamic properties of this compound and its impact on signaling pathways in a whole-organism context.

-

Exploring the potential synergistic effects of this compound with conventional chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the role of this compound as a modulator of cellular signaling, with the ultimate goal of translating this promising compound into novel therapeutic interventions.

References

- 1. Distinct molecular targets of ProEGCG from EGCG and superior inhibition of angiogenesis signaling pathways for treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]